![molecular formula C10H11ClN2O B1286773 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 1114823-57-2](/img/structure/B1286773.png)
4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one
Overview
Description
The compound 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA) analogs. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds and pharmaceuticals. The chlorophenyl group attached to the pyrrolidinone core adds to the compound's chemical diversity and potential for interaction with biological targets .
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives often begins with readily available starting materials. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives can be achieved through a multicomponent reaction involving an aldehyde, an amine, and an alpha-isocyanoacetamide, followed by a reaction with an alpha,beta-unsaturated acyl chloride. This process involves a domino sequence of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, such as lactams, starts from 3-(p-chlorophenyl)-4-oxo-valeric acid .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, has been determined, which provides insights into the three-dimensional arrangement of atoms within the molecule and can inform the understanding of similar structures like this compound .
Chemical Reactions Analysis
Pyrrolidinone derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole can be treated with aldehydes to produce triazole derivatives, which can then be reduced to yield arylmethylamino derivatives. These reactions demonstrate the versatility of pyrrolidinone derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. These properties are essential for determining the compound's solubility, stability, and reactivity, which are critical factors in drug design and development. For example, the presence of a chlorophenyl group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets .
Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrolidinones, including compounds like "4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one," are significant for their utility as intermediates, wetting agents, and solvents, showcasing relatively low toxicity. These compounds are pivotal in the synthesis of various pyrrole derivatives, which are foundational structures in essential biological molecules and in the development of electrically conducting polymers (Anderson & Liu, 2000).
Dipeptide Analogues and Amino Acid Derivatives
The facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been demonstrated, revealing their potential as dipeptide analogues and highlighting their significant enantiopurity. These compounds adopt linear, extended conformations, which may have implications in the design of peptidomimetics and drug discovery (Hosseini et al., 2006).
Synthetic Methodologies
Research on the synthesis of diastereomeric compounds related to "this compound" has been explored, focusing on their potential in generating various lactones and lactams. Such synthetic methodologies enable the creation of structurally diverse compounds, which can further be evaluated for biological activities (Bruderer et al., 1978).
Biological Activity and Anticancer Agents
The synthesis and evaluation of compounds containing the pyrrolin-2-one moiety for anticancer activities have been conducted, indicating the potential of these structures in developing novel anticancer agents. This research underscores the versatility of pyrrolidin-2-ones in medicinal chemistry and their significant role in the synthesis of biologically active scaffolds (Ayati et al., 2018).
Enzymatic Inactivation and GABA Prodrug Metabolism
Studies have shown that derivatives of "this compound" undergo transformations to produce GABAergic prodrug metabolites. These findings highlight the compound's significance in neuroscience research and its potential application in developing therapeutics for neurological disorders (Wall Gm & Baker Jk, 1989).
Future Directions
The future directions for research on “4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” could include further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets and its potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets are often proteins that are involved in critical biological processes .
Mode of Action
It is known that the pyrrolidine ring and its derivatives interact with their targets through a variety of mechanisms, often involving binding to the target protein and modulating its activity .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can influence the action of many drugs, and this is likely to be the case for this compound as well .
properties
IUPAC Name |
4-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPVRBVWGQTTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257018 | |
Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1114823-57-2 | |
Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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